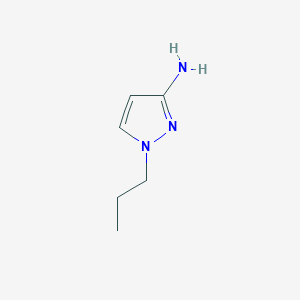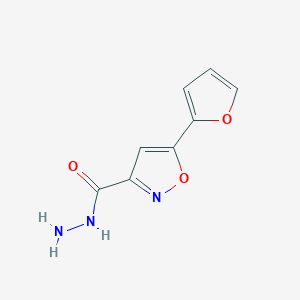![molecular formula C11H8ClNOS B1353404 1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-1-ethanone CAS No. 57560-99-3](/img/structure/B1353404.png)
1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-1-ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-1-ethanone is a useful research compound. Its molecular formula is C11H8ClNOS and its molecular weight is 237.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Environmental Impact and Toxicity of Chlorinated Compounds
Studies on chlorinated compounds like DDT and its metabolites (DDT, DDE) have revealed their role as endocrine disruptors in humans and wildlife. These compounds can bioaccumulate through the food chain, being stored in adipose depots and potentially impacting reproductive and immune systems due to their estrogen-disrupting action (Burgos-Aceves et al., 2021). The persistence and lipophilic properties of these chemicals raise concerns about environmental safety and health risks.
Bioremediation of Chlorinated Solvents
Chlorinated solvents, due to their widespread use and persistence in the environment, pose significant challenges. Research has explored bioremediation strategies to degrade these compounds effectively. For instance, studies on the biodegradation of DDT in soils highlight the potential of microbial action to reduce concentrations of such persistent pollutants, offering insights into cost-effective and environmentally friendly cleanup methods (Foght et al., 2001).
Chemical and Biological Properties of Thiazole Derivatives
Thiazole derivatives have been investigated for their diverse chemical and biological properties. For example, synthesis and structural properties of substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones highlight the synthetic routes and potential applications of these compounds in various fields, including medicinal chemistry (Issac & Tierney, 1996). Such studies underscore the importance of thiazole derivatives in drug design and development, hinting at possible research directions for compounds like 1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-1-ethanone.
Antioxidant and Anti-inflammatory Applications
Research into benzofused thiazole derivatives reveals their potential as antioxidant and anti-inflammatory agents. A study focusing on the synthesis, pharmacological evaluation, and molecular docking of these compounds suggests their utility in developing therapeutic agents for various diseases, highlighting the versatility and therapeutic potential of thiazole-based compounds (Raut et al., 2020).
作用機序
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a broad spectrum of biological activities . They have been associated with various biological targets, including enzymes, receptors, and biochemical pathways .
Mode of Action
The thiazole ring is aromatic, allowing for various reactions such as donor-acceptor, nucleophilic, and oxidation reactions . These interactions can lead to changes in the physiological systems, potentially activating or inhibiting biochemical pathways and enzymes, or stimulating or blocking receptors .
Biochemical Pathways
Thiazole derivatives have been reported to impact a wide range of biochemical pathways . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether may influence their absorption and distribution. The specific impact on bioavailability would depend on various factors, including the compound’s chemical structure and the physiological conditions of the individual.
Result of Action
For instance, they have been reported to exhibit antitumor and cytotoxic activity . The specific effects of this compound would depend on its interaction with its targets and the resulting changes in biochemical pathways.
生化学分析
Biochemical Properties
1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-1-ethanone plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. The thiazole ring in its structure is known to participate in nucleophilic and electrophilic reactions, which can modulate the activity of enzymes and receptors . For instance, this compound can inhibit certain enzymes by binding to their active sites, thereby altering their catalytic activity. Additionally, it can interact with proteins involved in signal transduction pathways, influencing cellular responses .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. This compound has been shown to affect cell signaling pathways, gene expression, and cellular metabolism . For example, it can modulate the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling molecules. This, in turn, can influence gene expression patterns and metabolic processes within the cell . Additionally, this compound may induce cytotoxic effects in certain cancer cell lines, making it a potential candidate for anticancer research .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their function . For instance, the compound may inhibit enzyme activity by occupying the active site or by inducing conformational changes that reduce catalytic efficiency. Additionally, it can activate or inhibit signaling pathways by interacting with key proteins involved in these processes . These interactions can lead to changes in gene expression and cellular behavior, contributing to the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions but may degrade over time when exposed to light or heat . The degradation products can also have biological activity, which may contribute to the observed effects in in vitro and in vivo studies. Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and enhancing cellular responses. At higher doses, it can induce toxic effects, including cytotoxicity and organ damage . Studies have identified threshold doses beyond which the adverse effects become significant, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of metabolites with different biological activities . These metabolic processes can influence the compound’s overall efficacy and toxicity, as well as its impact on metabolic flux and metabolite levels within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, accumulating in certain cellular compartments . Its distribution within tissues can also be influenced by factors such as blood flow and tissue permeability . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing adverse effects.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function . The compound can be targeted to specific organelles, such as mitochondria or the endoplasmic reticulum, where it can exert its biochemical effects . Post-translational modifications and targeting signals may direct the compound to these compartments, influencing its localization and activity . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic applications.
特性
IUPAC Name |
1-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNOS/c1-7(14)10-6-13-11(15-10)8-2-4-9(12)5-3-8/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAEMSQJRTZSWLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(S1)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20427674 |
Source


|
| Record name | 1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57560-99-3 |
Source


|
| Record name | 1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



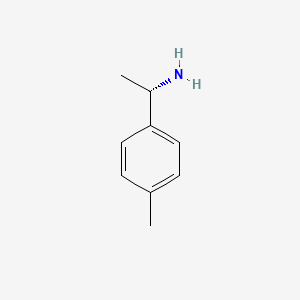
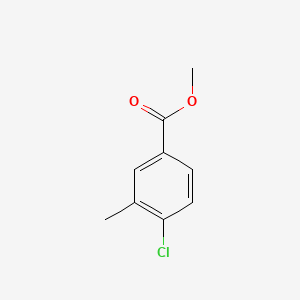

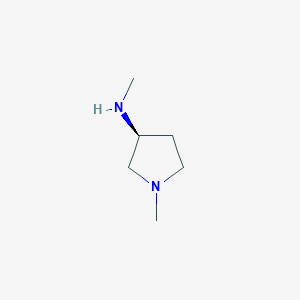
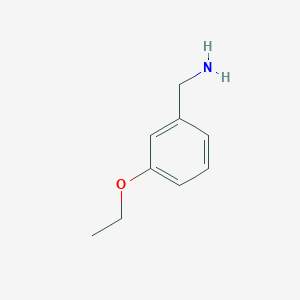

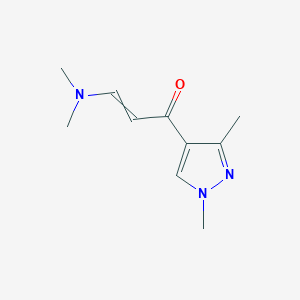
![methyl 1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B1353356.png)
